Cas no 2171419-36-4 (2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid)

2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclopentylacetic acid backbone with an Fmoc-protected (2S)-2-aminobutanamide side chain, offering controlled reactivity and selectivity in solid-phase peptide coupling. The Fmoc group ensures orthogonal deprotection under mild basic conditions, while the cyclopentyl ring enhances conformational rigidity, potentially improving peptide stability. This compound is particularly useful for introducing constrained structural motifs or hydrophobic segments into synthetic peptides. Its high purity and well-defined stereochemistry make it suitable for research requiring precise peptide modifications, such as medicinal chemistry or bioconjugation studies.
2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid structure
2171419-36-4 structure
Product name:2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid
CAS No:2171419-36-4
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6362062
PubChem ID:165959483

2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid
    • 2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
    • EN300-1570127
    • 2171419-36-4
    • インチ: 1S/C27H32N2O5/c1-2-24(26(32)28-15-18-12-11-17(13-18)14-25(30)31)29-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,2,11-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17?,18?,24-/m0/s1
    • InChIKey: DTXGWHMXLRJQDD-XCNDVJPKSA-N
    • SMILES: OC(CC1CCC(CNC([C@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.4

2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1570127-0.5g
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
0.5g
$3233.0 2023-05-23
Enamine
EN300-1570127-1.0g
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
1g
$3368.0 2023-05-23
Enamine
EN300-1570127-2.5g
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
2.5g
$6602.0 2023-05-23
Enamine
EN300-1570127-5000mg
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1570127-2500mg
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
2500mg
$6602.0 2023-09-24
Enamine
EN300-1570127-1000mg
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
1000mg
$3368.0 2023-09-24
Enamine
EN300-1570127-50mg
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1570127-0.1g
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
0.1g
$2963.0 2023-05-23
Enamine
EN300-1570127-5.0g
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
5g
$9769.0 2023-05-23
Enamine
EN300-1570127-10000mg
2-(3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentyl)acetic acid
2171419-36-4
10000mg
$14487.0 2023-09-24

2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid 関連文献

2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acidに関する追加情報

Research Brief on 2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid (CAS: 2171419-36-4)

In recent years, the compound 2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid (CAS: 2171419-36-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the cyclopentylacetic acid moiety makes it a versatile intermediate in organic and medicinal chemistry.

Recent studies have focused on the synthesis and optimization of this compound to enhance its stability and reactivity. A 2023 publication in the *Journal of Medicinal Chemistry* detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study emphasized the compound's role as a key building block for peptide-based drug candidates, particularly in the development of protease inhibitors and GPCR-targeted therapies.

Further investigations have explored the biological activity of derivatives of 2171419-36-4. For instance, a team at the University of Cambridge reported its incorporation into cyclic peptides designed to modulate protein-protein interactions (PPIs). The researchers highlighted the compound's ability to confer conformational rigidity, thereby enhancing binding affinity and selectivity. These findings were published in *Nature Chemical Biology* and have spurred interest in its application for neurodegenerative disease therapeutics.

In addition to its synthetic utility, 2171419-36-4 has been evaluated for its pharmacokinetic properties. A 2024 preclinical study demonstrated favorable metabolic stability and low cytotoxicity, positioning it as a promising candidate for further development. The study, conducted by a collaborative effort between academic and industrial researchers, also proposed its use in prodrug strategies to improve bioavailability of peptide-based therapeutics.

Looking ahead, the compound's potential extends to bioconjugation and drug delivery systems. Recent advancements in click chemistry and bioorthogonal reactions have enabled its functionalization with targeting ligands, as reported in *Angewandte Chemie*. This opens new avenues for precision medicine, particularly in oncology and infectious diseases. However, challenges such as scalability and in vivo efficacy remain areas of active research.

In conclusion, 2-(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentyl)acetic acid (2171419-36-4) represents a multifaceted tool in modern drug discovery. Its synthetic flexibility, biological relevance, and emerging applications underscore its importance in the chemical biology and pharmaceutical landscape. Continued research is expected to unlock its full potential, addressing unmet medical needs through innovative therapeutic strategies.

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